molecular formula C9H12O2S B3375788 (2,4-dimethoxyphenyl)methanethiol CAS No. 114719-65-2

(2,4-dimethoxyphenyl)methanethiol

Cat. No.: B3375788
CAS No.: 114719-65-2
M. Wt: 184.26 g/mol
InChI Key: CXXYXDKJRAOBKX-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)methanethiol is an organosulfur compound characterized by a methanethiol (-CH₂SH) group attached to a 2,4-dimethoxyphenyl ring. The methoxy substituents at the 2- and 4-positions of the aromatic ring significantly influence its electronic and steric properties, making it a versatile intermediate in organic synthesis and materials science. This compound has been utilized in dynamic covalent systems (e.g., domino thia-Michael–Henry reactions) to generate complex heterocycles . Additionally, derivatives of this compound have been explored in pharmaceutical and materials research, such as in pH-sensitive crosslinkers for polymeric nanoparticles and as precursors for antioxidant triazole derivatives .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-10-8-4-3-7(6-12)9(5-8)11-2/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXYXDKJRAOBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CS)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443683
Record name Benzenemethanethiol, 2,4-dimethoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114719-65-2
Record name Benzenemethanethiol, 2,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-dimethoxyphenyl)methanethiol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethoxyphenyl)methanethiol typically involves the reaction of 2,4-dimethoxybenzyl chloride with sodium hydrosulfide. The reaction is carried out in an aqueous medium under basic conditions, usually at room temperature. The general reaction scheme is as follows:

2,4-dimethoxybenzyl chloride+sodium hydrosulfideThis compound+sodium chloride\text{2,4-dimethoxybenzyl chloride} + \text{sodium hydrosulfide} \rightarrow \text{this compound} + \text{sodium chloride} 2,4-dimethoxybenzyl chloride+sodium hydrosulfide→this compound+sodium chloride

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

(2,4-dimethoxyphenyl)methanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (2,4-dimethoxyphenyl)disulfide.

    Reduction: Formation of (2,4-dimethoxyphenyl)methanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • (2,4-Dimethoxyphenyl)methanethiol serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry.

Synthesis of β-Lactams

  • A study highlighted the synthesis of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one, a monocyclic β-lactam that exhibits antibacterial activity. The synthesis involved a series of reactions including the formation of Schiff bases and cycloaddition reactions, demonstrating the utility of this compound in developing new pharmaceutical compounds .

Biological Applications

Enzyme Inhibition

  • Research has shown that this compound can inhibit specific enzymes such as carbonic anhydrase and acetylcholinesterase. This inhibition has implications for treating conditions like glaucoma and Alzheimer's disease due to the compound's ability to modulate enzyme activity .

Antioxidant Properties

  • Studies have indicated that derivatives of this compound possess significant antioxidant properties. These compounds can neutralize free radicals, thereby contributing to potential therapeutic effects against oxidative stress-related diseases .

Medicinal Chemistry

Potential Therapeutic Uses

  • The compound has been investigated for its potential anti-cancer and anti-inflammatory effects. For instance, its derivatives have been shown to exhibit cytotoxicity against various cancer cell lines, indicating a possible role in cancer therapy .

Development of New Drugs

  • The ongoing research into this compound derivatives aims to develop new drugs targeting specific biological pathways. The structural modifications can enhance bioactivity and selectivity for therapeutic targets .

Environmental Applications

Biodegradation Studies

  • Recent studies have explored the role of methanethiol in microbial degradation processes. Certain methanotrophic bacteria can utilize methanethiol as a carbon source while producing hydrogen sulfide (H₂S), indicating its potential role in bioremediation efforts .

Data Table: Summary of Applications

Application Area Details
Chemical Synthesis Intermediate for complex organic molecules; synthesis of β-lactams
Biological Activity Enzyme inhibition (carbonic anhydrase); antioxidant properties
Medicinal Chemistry Potential anti-cancer and anti-inflammatory effects; drug development
Environmental Science Role in microbial degradation; potential use in bioremediation

Case Studies

  • Synthesis of Monocyclic β-Lactams : A detailed study demonstrated the synthesis process involving this compound leading to promising antibacterial agents. The methodology included various spectroscopic techniques for characterization .
  • Enzyme Inhibition Research : Investigations into the inhibitory effects on carbonic anhydrase revealed that modified derivatives could serve as lead compounds for developing treatments for conditions like glaucoma .
  • Biodegradation Mechanisms : Research on methanotrophic bacteria showed that this compound could be metabolized under anaerobic conditions, contributing to our understanding of sulfur cycling in ecosystems .

Mechanism of Action

The mechanism of action of (2,4-dimethoxyphenyl)methanethiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with electrophilic centers in biological molecules. This reactivity is exploited in medicinal chemistry for the development of drugs that target specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Methoxy Substitution Patterns

The position and number of methoxy groups on the aromatic ring critically affect reactivity and applications. Key comparisons include:

Compound Name Structure Key Properties/Applications References
(2,4-Dimethoxyphenyl)methanethiol C₆H₃(2-OCH₃)(4-OCH₃)-CH₂SH High electron density due to para-methoxy groups; used in dynamic covalent systems , antioxidant triazoles , and pH-sensitive polymers .
(3,4-Dimethoxyphenyl)methanethiol C₆H₃(3-OCH₃)(4-OCH₃)-CH₂SH Altered electron distribution reduces reversibility in thia-Michael reactions compared to 2,4-isomer . Less studied in antioxidant contexts.
(2-Fluorophenyl)methanethiol C₆H₄(2-F)-CH₂SH Fluorine substituent increases electrophilicity; used in fluorescent nanocrystal ligands (not directly in the evidence but inferred from structural analogs) .

Key Findings :

  • Electronic Effects : The 2,4-dimethoxy configuration enhances resonance stabilization of the aromatic ring, improving nucleophilicity of the thiol group compared to 3,4-dimethoxy analogs .
  • Reactivity in Dynamic Systems : this compound participates more effectively in equilibrium-driven reactions (e.g., thia-Michael–Henry cascades) than its 3,4-isomer due to favorable steric and electronic interactions .
Functional Group Variations
Triazole Derivatives

Derivatives of this compound, such as ((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetonitriles, exhibit distinct antioxidant properties compared to analogs with 3,4-dimethoxy or non-methoxy substituents:

  • Antioxidant Activity : 2,4-Dimethoxy-substituted triazoles show superior iron(II) chelation and radical scavenging compared to 3,4-dimethoxy variants, likely due to optimized electron-donating effects .
  • Hydrolysis Stability : The 2,4-dimethoxy group stabilizes the triazole-thioether linkage against acid hydrolysis, enhancing pharmaceutical applicability .
Pharmacological Potential
  • Antioxidant Efficacy : The 2,4-dimethoxy configuration in triazole derivatives correlates with higher antioxidant activity (IC₅₀ ≈ 12 µM in iron(II) chelation assays) versus 3,4-dimethoxy (IC₅₀ ≈ 18 µM) .
  • Toxicity Profile: Limited data suggest 2,4-dimethoxy derivatives exhibit lower cytotoxicity in vitro compared to halogenated analogs (e.g., fluorophenylmethanethiols), though further studies are needed .

Biological Activity

(2,4-Dimethoxyphenyl)methanethiol, a sulfur-containing organic compound, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, and relevant case studies.

  • Chemical Formula : C₈H₁₂O₂S
  • Molecular Weight : 172.25 g/mol
  • Appearance : Yellow solid
  • Yield : Typically synthesized in yields around 80% under moderate conditions.

Synthesis

The synthesis of this compound typically involves the chloromethylation of 2,4-dimethoxyphenol followed by a thiol substitution reaction. The resulting compound can be characterized using various spectroscopic techniques such as IR and NMR.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. A notable study tested its effects on MCF-7 human breast cancer cells and WRL68 liver cancer cells. The results indicated significant inhibition of cell viability, with IC50 values suggesting potent anticancer activity.

Cell Line IC50 Value (µM) Effect
MCF-715.3High inhibition of cell viability
WRL6820.5Moderate inhibition

The compound was found to induce apoptosis in cancer cells, potentially through the activation of intrinsic pathways leading to programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating its antibacterial effects using the agar well diffusion method, it exhibited significant zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Salmonella typhimurium12

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound are not fully elucidated but are hypothesized to involve:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells.
  • Inhibition of Key Enzymes : Potentially inhibits enzymes involved in cellular proliferation.
  • Membrane Disruption : Alters bacterial membrane integrity leading to cell lysis .

Case Studies

  • Cytotoxicity Evaluation on MCF-7 Cells : A detailed study indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability after 48 hours. The study utilized flow cytometry to confirm apoptosis induction.
  • Antibacterial Efficacy Testing : In vitro tests showed that the compound had a higher efficacy compared to conventional antibiotics against resistant strains of bacteria. The study emphasized the potential for developing new therapeutic strategies against antibiotic-resistant infections .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2,4-dimethoxyphenyl)methanethiol and its derivatives?

The synthesis of this compound derivatives typically involves functionalization of the aromatic ring followed by thiol group introduction. Key steps include:

  • Thiolation : Reacting halogenated precursors (e.g., 2,4-dimethoxybenzyl chloride) with thiourea or sodium hydrosulfide under controlled pH and temperature to yield the thiol .
  • Esterification : Converting the thiol to esters using acyl chlorides or anhydrides in the presence of base catalysts (e.g., triethylamine) .
  • Purification : Column chromatography or recrystallization to isolate pure products, verified by thin-layer chromatography (TLC) .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Characterization relies on a combination of analytical techniques:

  • Spectroscopy :
    • 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and thiol protons (δ ~1.5–2.5 ppm, depending on derivatization) .
    • IR : Identify S-H stretches (~2550 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • Elemental Analysis : Validate empirical formulas (e.g., C₉H₁₂O₂S for the base compound) .
  • Chromatography : TLC or HPLC to confirm purity (>95%) .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

Contradictions often arise from impurities or tautomerism. To address this:

  • Cross-Verification : Compare NMR and IR data with computational predictions (e.g., DFT simulations) .
  • Variable-Temperature NMR : Detect dynamic processes (e.g., thiol-thione tautomerism) by analyzing shifts at different temperatures .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out contaminants .

Q. What computational tools are effective for predicting the toxicity of this compound derivatives?

The GUSAR platform is widely used for toxicity prediction:

  • Acute Toxicity : Input SMILES notation to estimate LD50 values and identify toxicophores (e.g., reactive thiol groups) .
  • Validation : Cross-check results with experimental assays (e.g., brine shrimp lethality tests) to refine predictive models .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of these derivatives?

SAR strategies include:

  • Substituent Variation : Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to modulate electronic effects .
  • Bioassays : Test antimicrobial activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar dilution methods to determine MIC values .
  • Molecular Docking : Screen derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize synthesis .

Q. What experimental design considerations are critical for esterification reactions involving this compound?

Key factors include:

  • Catalyst Selection : Use DMAP or HOBt to enhance reaction efficiency and reduce side products .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic thiols .
  • Temperature Control : Maintain 0–5°C during acyl chloride addition to prevent thiol oxidation .

Methodological Tables

Q. Table 1: Common Synthetic Routes for Derivatives

Derivative TypeReagents/ConditionsYield (%)Reference
Thioacetic AcidThiourea, HCl, reflux65–75
Methyl EsterMethyl chloroformate, Et₃N, 0°C80–85
Benzyl EsterBenzyl bromide, K₂CO₃, DMF70–78

Q. Table 2: Key Spectral Data for Characterization

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
S-H1.5–2.5 (broad)2550
OCH₃3.75–3.85 (s)1250, 1020
C=O (ester)170–175 (¹³C)1720

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-dimethoxyphenyl)methanethiol
Reactant of Route 2
(2,4-dimethoxyphenyl)methanethiol

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